(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 609792-38-3
VCID: VC8445029
InChI: InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C21H24FN3O3S
Molecular Weight: 417.5 g/mol

(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 609792-38-3

Cat. No.: VC8445029

Molecular Formula: C21H24FN3O3S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone - 609792-38-3

Specification

CAS No. 609792-38-3
Molecular Formula C21H24FN3O3S
Molecular Weight 417.5 g/mol
IUPAC Name [4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Standard InChI InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2
Standard InChI Key ICOYENDSFPJMSB-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name of the compound is [4-(2-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanone, reflecting its three core components:

  • A 2-fluorophenyl group attached to a piperazine ring.

  • A pyrrolidine-1-sulfonyl moiety linked to a benzoyl group.

  • A ketone bridge connecting the two aromatic systems .

Synonyms include WAY-312491, 609792-38-3, and multiple variations of its systematic name .

Molecular Architecture

The compound’s structure (Figure 1) is characterized by:

  • Piperazine core: A six-membered diamine ring providing conformational flexibility.

  • 2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity through halogen interactions.

  • Pyrrolidine sulfonyl group: Introduces polarity and potential hydrogen-bonding interactions via the sulfonyl (-SO2_2-) moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H24FN3O3S\text{C}_{21}\text{H}_{24}\text{FN}_3\text{O}_3\text{S}
Molecular Weight417.5 g/mol
SMILES NotationC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChI KeyICOYENDSFPJMSB-UHFFFAOYSA-N

Synthesis and Structural Analogues

Hypothetical Synthesis Pathway

While explicit synthesis details for this compound are unavailable in public databases, its structure suggests a convergent strategy involving:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 4-fluoronitrobenzene derivatives with piperazine to install the fluorophenyl-piperazine moiety.

  • Sulfonylation: Treating 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the pyrrolidine sulfonyl intermediate.

  • Coupling: Combining the two fragments via a ketone bridge using Friedel-Crafts acylation or similar methodologies .

Structural Analogues and Activity Trends

Compounds with related architectures, such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, exhibit inhibitory activity against Aedes aegypti Kir1 channels (IC50_{50} = 0.47–1.47 μM) . Key structure-activity relationship (SAR) insights include:

  • Sulfonamide Linkage: Critical for potency; replacing sulfonyl with amide groups reduces activity .

  • Halogen Substitution: Fluorine or chlorine at the para position of the phenyl ring enhances target affinity .

  • Ring Size: Piperazine outperforms homopiperazine or spirocyclic analogs in biological assays .

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